Tebufenpyrad

Acaricide Resistance Cross-Resistance METI-I Inhibitors

Tebufenpyrad is a strategic METI-I acaricide for resistance management where pyridaben and bifenazate fail. It offers 70-fold differential toxicity to beneficial predatory mites, enabling IPM-compatible pest suppression. With 12.9–44-fold lower cross-resistance in multi-resistant Tetranychus urticae strains, it breaks resistance cycles. Rapid DT50 (3.8–4.2 days) meets stringent pre-harvest residue limits on leafy vegetables. Evidence-backed selectivity and resistance-breaking efficacy make it essential for sustainable mite control.

Molecular Formula C18H24ClN3O
Molecular Weight 333.9 g/mol
CAS No. 119168-77-3
Cat. No. B1682729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebufenpyrad
CAS119168-77-3
Synonyms4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
MK239
Tebufenpyrad
Molecular FormulaC18H24ClN3O
Molecular Weight333.9 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C
InChIInChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23)
InChIKeyZZYSLNWGKKDOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 2.61 mg/L at 25 °C
Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/
Solubility (mg/L at 25 °C): in hexane 255;  toluene 772;  dichloromethane 1044;  acetone 819;  methanol 818;  acetonitrile 785
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebufenpyrad (CAS 119168-77-3): A METI-I Acaricide Baseline for Comparative Analysis


Tebufenpyrad (CAS 119168-77-3) is a pyrazole carboxamide acaricide that functions as a Mitochondrial Electron Transport Inhibitor (METI-I), specifically targeting the quinone-binding pocket of Complex I [1]. Its primary use is for controlling phytophagous mites in agricultural and horticultural settings [2]. A critical baseline for comparative analysis is its inherent toxicity profile: while it exhibits potent activity against target mite species, laboratory studies reveal a range of acute oral LD50 values in mammals, from 210 mg/kg in female mice to 997 mg/kg in female rats, establishing a foundation for evaluating selectivity and safety margins [3]. Its environmental persistence is also highly variable, with reported soil dissipation half-lives (DT50) ranging from less than a day to over 22 days in field studies [2].

Why a METI Acaricide is Not a Commodity: Tebufenpyrad's Quantifiable Differentiation from Analogs


In agricultural pest management, the Mitochondrial Electron Transport Inhibitors (METI-I) class of acaricides, which includes tebufenpyrad, pyridaben, and fenpyroximate, are not functionally interchangeable commodities. Extensive cross-resistance patterns and variable pest susceptibility make generic substitution a high-risk strategy. For instance, a Japanese strain of the two-spotted spider mite (Tetranychus urticae) displayed 33-fold resistance to tebufenpyrad but 1,100-fold resistance to pyridaben, demonstrating that the magnitude of resistance can differ by orders of magnitude between compounds in the same class [1]. Furthermore, the selectivity profiles vary drastically; while tebufenpyrad is approximately 70 times less toxic to a beneficial predatory mite than to its target pest at the LC50 level, such a specific safety margin cannot be assumed for other METI-I acaricides without comparable data [2]. This quantitative variation in pest susceptibility and non-target organism safety necessitates a compound-specific, evidence-based selection process rather than a class-based substitution approach.

Quantitative Evidence Guide: Comparative Performance of Tebufenpyrad vs. Analogs


Differential Resistance Factors in Tetranychus urticae Strains: Tebufenpyrad vs. Pyridaben and Fenpyroximate

In a foliar spray bioassay comparing resistant strains of Tetranychus urticae (AKITA and UK-99) to a susceptible strain (GSS), the magnitude of resistance to tebufenpyrad was significantly lower than that to other METI-I acaricides [1].

Acaricide Resistance Cross-Resistance METI-I Inhibitors

Selective Toxicity to Beneficial Predator Typhlodromus pyri Relative to Pest Mite Panonychus ulmi

Laboratory bioassays were conducted to determine the baseline toxicity of tebufenpyrad to the European red mite pest Panonychus ulmi and the beneficial predatory mite Typhlodromus pyri [1].

Integrated Pest Management Selectivity Non-target Effects

Lower Baseline LC50 Against Tetranychus urticae Adults Compared to Fenpyroximate

A comparative study of three new acaricides evaluated their baseline toxicity against adult female Tetranychus urticae from a field population in Aomori Prefecture, Japan [1].

Acute Toxicity Tetranychus urticae Potency

Comparative Field Dissipation Half-Life (DT50) in Aster scaber: Tebufenpyrad vs. Spirodiclofen

A field study in South Korea investigated the dissipation kinetics of tebufenpyrad and spirodiclofen on Aster scaber [1].

Environmental Fate Dissipation Kinetics Pre-harvest Interval

Acute Mammalian Oral Toxicity (LD50): Tebufenpyrad vs. Class-Level Hazard

Tebufenpyrad exhibits a wide range of acute oral LD50 values across different species and sexes [1].

Toxicology Safety Mammalian Toxicity

Resistance Monitoring in Turkish Cotton Fields: Low to Moderate Resistance Compared to Bifenazate

A 2019-2020 survey of T. urticae populations from cotton fields in Türkiye assessed phenotypic resistance to tebufenpyrad and bifenazate .

Resistance Monitoring Field Resistance Tetranychus urticae

Defined Application Scenarios for Tebufenpyrad Based on Quantitative Differentiation


Rotational Partner in Acaricide Resistance Management for Tetranychus urticae

In intensive agricultural systems (e.g., cotton, fruit orchards) where T. urticae populations have developed high levels of resistance to other METI-I acaricides (e.g., 85-fold to bifenazate or >1,100-fold to pyridaben), tebufenpyrad is a strategic rotational option. Its quantifiably lower cross-resistance factor (12.9- to 44-fold) in multiple resistant strains suggests it can provide effective control and disrupt resistance selection pressure [1]. This application is supported by data showing that after 12.9-fold resistance development, tebufenpyrad can still be effective, unlike a compound with 85-fold resistance .

Integrated Mite Control (IMC) Programs on Pome Fruit Requiring Predator Conservation

For apple and pear orchards employing biological control agents like Typhlodromus pyri, tebufenpyrad is a preferred acaricide. Its established 70-fold differential toxicity between the target pest (Panonychus ulmi) and the beneficial predator allows for pest suppression while conserving natural enemy populations [1]. This selectivity, confirmed in field trials at rates like 5 g a.i./100 L, directly supports IMC program goals of reducing pesticide inputs and preventing secondary pest outbreaks .

Management of Mite Pests on Crops with Strict Pre-Harvest Interval (PHI) Requirements

For crops like leafy vegetables (e.g., Aster scaber) where minimizing chemical residues near harvest is critical, tebufenpyrad's relatively rapid dissipation profile offers an advantage. Its field-measured half-life (DT50) of 3.8-4.2 days is approximately 14% shorter than that of spirodiclofen (4.4-4.5 days) [1]. This faster degradation can help growers meet stringent PHRL (pre-harvest residue limit) requirements and reduce the risk of market rejection due to excessive residues, as demonstrated by the lower PHRL values calculated for tebufenpyrad compared to spirodiclofen .

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